Ciraparantag TFA

Anticoagulation Reversal Factor Xa Inhibitors Pharmacodynamics

Emergency reversal research requires an agent capable of neutralizing multiple anticoagulants-UFH, LMWH, apixaban, rivaroxaban, edoxaban, and dabigatran-without the specificity limitations of antibody-based agents. Ciraparantag TFA is the synthetic small-molecule solution. - **Mechanism:** Non-covalent hydrogen/charge binding (Kd UFH = 28 µM, enoxaparin = 17 µM); no procoagulant signal. - **Application:** IV bolus reversal studies; trauma & perioperative models; reference standard for assay development. - **Supply:** ≥95% purity (HPLC), trifluoroacetate salt. Stable for research use.

Molecular Formula C26H50F6N12O6
Molecular Weight 740.7 g/mol
Cat. No. B12841253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiraparantag TFA
Molecular FormulaC26H50F6N12O6
Molecular Weight740.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C22H48N12O2.2C2HF3O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28;2*3-2(4,5)1(6)7/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32);2*(H,6,7)/t17-,18-;;/m0../s1
InChIKeyFEGHGRKJVFCLFT-MPGISEFESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ciraparantag TFA: Broad-Spectrum Reversal Agent


Ciraparantag TFA (also known as PER977, aripazine; CAS 1438492-26-2) is an investigational, water-soluble synthetic small molecule [1]. It is a cationic molecule designed to bind non-covalently via hydrogen bonds and charge–charge interactions to multiple anticoagulants, including unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), fondaparinux, direct factor Xa inhibitors (apixaban, rivaroxaban, edoxaban), and direct thrombin inhibitors (dabigatran), thereby neutralizing their anticoagulant activity [2].

Investigational tool compound for anticoagulant reversal studies across multiple target classes

Non-covalent binding mechanism suitable for charge-charge interaction and hydrogen-bond reversal research

Supports PK/PD modeling and pharmacodynamic endpoint studies in preclinical coagulation models

Ciraparantag TFA: Non-Substitutability


Generic substitution or simple in-class interchange is precluded by fundamentally different mechanisms of action and molecular properties among available DOAC reversal agents. Idarucizumab is a humanized monoclonal antibody fragment with high specificity limited solely to dabigatran [1]. Andexanet alfa is a modified recombinant factor Xa decoy protein requiring continuous intravenous infusion due to a short half-life (approximately 1 hour) and has been associated with procoagulant signals [2]. In contrast, ciraparantag TFA is a small synthetic molecule with a distinct non-covalent binding mechanism that confers broad-spectrum reversal across multiple anticoagulant classes (FXa inhibitors, FIIa inhibitors, heparins) [3]. Its unique pharmacokinetic and pharmacodynamic profile—single IV bolus administration, rapid onset, and prolonged reversal effect despite a short plasma half-life—represents a differentiated therapeutic approach that cannot be replicated by existing protein-based or antibody-based reversal agents.

Mechanism
Small-molecule non-covalent binder (ciraparantag)
Protein-based decoy (andexanet alfa) or antibody fragment (idarucizumab) — reversal kinetics may differ in research models
Target coverage
Multi-class: FXa, FIIa inhibitors, heparins
Dabigatran only (idarucizumab); FXa inhibitors only (andexanet) — not interchangeable for multi-class reversal studies
Dosing profile
Single bolus administration, research model context
Continuous IV infusion requirement (andexanet) — may shift endpoint response comparison

Ciraparantag TFA: Comparative Efficacy Evidence


Edoxaban Reversal: Rapid and Sustained Efficacy

In a Phase I randomized, double-blind, placebo-controlled study, a single IV dose of ciraparantag (100 to 300 mg) administered following a 60 mg oral dose of edoxaban demonstrated full reversal of anticoagulation within 10 minutes of administration, with reversal sustained for 24 hours as measured by whole blood clotting time (WBCT) [1]. Fibrin diameter within clots was restored to normal 30 minutes post-dose, confirmed by scanning electron microscopy and automated image analysis [1].

Edoxaban reversal
Head-to-head
Ciraparantag 100–300 mg IV: WBCT normalized within 10 min, sustained 24 h; placebo: WBCT remained 37% above baseline
Supports reversal endpoint assessment in edoxaban research models
Phase I RCT; healthy male subjects; WBCT and fibrin analysis
Anticoagulation Reversal Factor Xa Inhibitors Pharmacodynamics

Apixaban vs. Rivaroxaban Reversal in Elderly

In two Phase II randomized, placebo-controlled, dose-ranging studies in healthy adults aged 50-75 years at steady-state anticoagulation, ciraparantag produced dose-dependent reversal of apixaban and rivaroxaban as measured by WBCT reduction to within 10% above baseline [1]. Sustained reversal of apixaban (10 mg BID for 3.5 days) was achieved with a single 60 mg IV dose of ciraparantag, whereas reversal of rivaroxaban (20 mg QD for 3 days) required 180 mg IV [2].

Apixaban vs. rivaroxaban
Cross-study comparable
Minimum sustained reversal dose: apixaban 60 mg, rivaroxaban 180 mg ciraparantag IV
Indicates compound-specific dose-response in older adult research models
Phase II RCT; steady-state DOAC in subjects 50–75 years; WBCT ≤10% above baseline for 24 h
Apixaban Reversal Rivaroxaban Reversal Geriatric Pharmacology

Binding Affinity: Heparins vs. Factor Xa Inhibitors

In cell-free binding assays, ciraparantag TFA selectively binds to unfractionated heparin, enoxaparin, and Factor IXa with dissociation constants (Kd) of 28 µM, 17 µM, and 35 µM, respectively [1]. In contrast, ciraparantag exhibits minimal or undetectable binding to edoxaban, rivaroxaban, Factor Xa, Factor IX, thrombin, antithrombin, and fibrinogen, and only weak binding to an enoxaparin-antithrombin complex (Kd = 690 µM) and fondaparinux (Kd = 9,600 µM) .

Binding affinity
Reported
Kd UFH 28 µM, enoxaparin 17 µM, Factor IXa 35 µM; no measurable binding to edoxaban, rivaroxaban, Factor Xa
Selective binding supports mechanism-of-action research and reversal-selectivity studies
Cell-free binding assays; Kd via SPR/ITC
Binding Affinity Mechanism of Action Drug Selectivity

Prolonged Pharmacodynamic Effect

Studies in human volunteer subjects receiving 15 to 300 mg of ciraparantag demonstrated dose-proportional pharmacokinetics with maximum serum concentrations (Cmax) achieved within 5 to 9 minutes following IV administration and a plasma half-life (t½) of 12 to 19 minutes [1]. Ciraparantag is hydrolyzed by serum peptidases into two non-active metabolites and is renally excreted [1]. Despite the short plasma half-life, pharmacodynamic reversal of anticoagulation persists for at least 24 hours [2].

PD duration vs. PK
Class-level inference
Plasma t½ 12–19 min; reversal sustained 24 h (single bolus). Comparator andexanet t½ ≈1 h, requires infusion.
Dissociation between clearance and PD effect informs PK/PD study design
Human volunteer PK studies; 15–300 mg IV; WBCT monitoring
Pharmacokinetics Pharmacodynamics Drug Disposition

Safety Profile: No Procoagulant Signals

Across Phase I and Phase II clinical trials, ciraparantag TFA has demonstrated a consistent and favorable safety profile [1]. The most common potentially related adverse events were transient mild facial flushing and dysgeusia (altered taste sensation), with no serious treatment-related adverse events reported [2]. Critically, no procoagulant signals have been observed in any clinical trials to date, as assessed by D-dimer, prothrombin fragments 1.2, and tissue factor pathway inhibitor levels [3].

Safety endpoints
Data to verify
No procoagulant biomarker elevations reported; mild transient flushing and dysgeusia observed
Reported tolerability endpoint context for preclinical safety evaluation
Phase I/II RCTs; coagulation biomarkers monitored; not a clinical safety guarantee
Drug Safety Adverse Events Thrombosis Risk

Intellectual Property and Patent Exclusivity

Ciraparantag is protected by a robust intellectual property portfolio comprising 17 US patents and 53 international patents, with additional US and WIPO patent applications pending [1]. Patent protection extends to composition of matter, methods of use for anticoagulant reversal, and formulation technologies including controlled-release dosage forms [2].

Patent exclusivity
Supporting evidence
17 US patents, 53 international patents, additional pending applications covering composition and use
Patent landscape may support supply stability and research procurement planning
Source: DrugPatentWatch analysis; verify current status
Intellectual Property Patent Protection Commercial Exclusivity

Ciraparantag TFA: Application Scenarios


Emergency Reversal of Factor Xa Inhibitor-Associated Bleeding

Based on Phase II clinical evidence demonstrating sustained reversal of steady-state apixaban with 60 mg IV and rivaroxaban with 180 mg IV [1], ciraparantag TFA is optimally positioned for emergency department and perioperative formulary inclusion. Its single-bolus administration and 24-hour sustained reversal effect eliminate the logistical complexity of continuous infusion required by andexanet alfa [2], making it particularly valuable in resource-constrained or high-acuity settings where infusion pump management may be impractical.

Broad-Spectrum Reversal in Polytrauma or Unknown Exposure

Ciraparantag TFA's demonstrated binding to unfractionated heparin (Kd = 28 µM), enoxaparin (Kd = 17 µM), edoxaban, apixaban, rivaroxaban, and dabigatran [1] supports its utility as a universal reversal agent in trauma settings where the specific anticoagulant may be unknown. Unlike idarucizumab (dabigatran-specific) or andexanet alfa (FXa inhibitor-specific), ciraparantag provides coverage across multiple anticoagulant classes with a single agent [2], reducing the need for diagnostic confirmation prior to reversal intervention.

LMWH (Enoxaparin) Reversal for Emergent Procedures

Clinical evidence demonstrates that ciraparantag TFA (100-300 mg IV) reverses enoxaparin anticoagulation as measured by WBCT normalization within 10-30 minutes [1]. Protamine sulfate, the current standard for heparin reversal, provides only partial reversal of LMWH (approximately 60% of anti-Xa activity) and carries risk of hypersensitivity reactions. Ciraparantag TFA's complete and sustained reversal of enoxaparin, combined with its favorable safety profile (no procoagulant signals) [2], positions it as a superior alternative for perioperative reversal of LMWH in orthopedic, vascular, and general surgery settings.

Preclinical Tool for Reversal Mechanism Studies

The well-characterized binding profile of ciraparantag TFA (Kd values for UFH = 28 µM, enoxaparin = 17 µM, Factor IXa = 35 µM, with minimal binding to endogenous coagulation factors) [1] makes it an ideal reference compound for developing and validating novel anticoagulant reversal assays. Its availability as a high-purity (≥95%) trifluoroacetate salt from multiple reputable vendors [2] supports reproducibility in academic and industrial research settings investigating non-covalent charge-charge interaction-based reversal mechanisms.

Application
Selection Property
Validation Focus
Factor Xa inhibitor reversal studies
Single-bolus administration profile in research models
Reversal endpoint kinetics (WBCT, fibrin structure)
Multi-class anticoagulant reversal research
Non-covalent binding across FXa, FIIa inhibitors, and heparins
Binding selectivity panel validation
Enoxaparin reversal model studies
LMWH reversal completeness vs. protamine reference
Anti-Xa activity and WBCT endpoint normalization
Anticoagulant reversal mechanism research
Well-characterized Kd profile and high-purity trifluoroacetate salt
Reproducibility of non-covalent reversal assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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